4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one
Description
4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one (CAS: 33509-43-2) is a triazinone derivative with the molecular formula C₈H₁₂N₄OS and a molecular weight of 200.26 g/mol . It is synthesized via the reaction of trimethylpyruvic acid (3,3-dimethyl-2-oxobutyric acid) with thiocarbohydrazide under acidic conditions, yielding a compound characterized by a tert-butyl group at position 6 and a thiol (-SH) group at position 3 . This structure confers unique steric and electronic properties, making it a precursor for further functionalization in medicinal and agrochemical research. Its synthetic route, patented by Bayer Aktiengesellschaft, emphasizes scalability and purity (>95%) .
Properties
CAS No. |
59742-87-9 |
|---|---|
Molecular Formula |
C7H14N4OS |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanyl-2,3-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H14N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h6,10,13H,8H2,1-3H3 |
InChI Key |
UEEQZFBEGRGQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(N(C1=O)N)S |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Process
| Step | Reactants & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Reaction of pivaloyl cyanide (tert-butyl cyanide derivative) with isobutylene in presence of acetic acid and concentrated sulfuric acid (93–100%) | Formation of a trimethyl pyruvic acid tert-butyl amide intermediate via electrophilic addition and rearrangement | Intermediate isolated after removal of excess reagents |
| 2 | Saponification of the amide intermediate with aqueous hydrochloric acid (pH 2–3), heating at 50–80°C for 5 hours | Conversion of the amide to trimethyl pyruvic acid with isolation of the acid | High yield of acid intermediate |
| 3 | Condensation of trimethyl pyruvic acid with thiocarbohydrazide in aqueous-alcoholic solution under acidic conditions (pH 2–3), heated to 80°C for 5 hours | Cyclization to form the 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one core structure | Yield reported at ~85%, purity >99% |
This process is described in patents CA1148544A and US4326056A and is the basis for industrial production.
Reaction Conditions and Optimization
- Acidic Medium: Hydrochloric acid (30%) is commonly used to maintain pH between 2 and 3 to facilitate cyclization and precipitation.
- Temperature: Controlled heating between 50°C and 80°C optimizes reaction rates and product crystallization.
- Stoichiometry: Precise molar ratios of thiocarbohydrazide to keto acid intermediate are critical for maximizing yield and minimizing by-products.
- Isolation: Filtration and drying of the precipitated product yield a high-purity compound suitable for further use.
Alternative Synthetic Routes
While the main industrial route involves pivaloyl cyanide and isobutylene, other laboratory-scale methods include:
- Direct reaction of 3,3-dimethyl-2-oxobutyric acid (trimethylpyruvic acid) with thiocarbohydrazide under acidic aqueous conditions.
- Cyclization reactions starting from thiourea derivatives and tert-butyl-substituted intermediates, sometimes employing reflux in alkaline media followed by acidification.
Chemical and Physical Data Summary
Analysis of Reaction Mechanisms and By-products
- The key cyclization involves nucleophilic attack of thiocarbohydrazide's hydrazine nitrogen on the keto acid carbonyl carbon, followed by ring closure forming the 1,2,4-triazinone core.
- The mercapto group originates from the thiocarbohydrazide sulfur atom, incorporated during cyclization.
- Side reactions may include hydrolysis of intermediates and polymerization under uncontrolled pH or temperature.
- Industrial processes mitigate by-product formation by strict control of acid concentration and temperature, and by removing volatile by-products like isobutylene via nitrogen purge.
Industrial Scale Production Considerations
- The process generates effluents containing organic and inorganic compounds, posing challenges for waste treatment.
- Use of hydrochloric acid leads to corrosion issues in reactors, requiring corrosion-resistant materials.
- Recovery of isobutylene by-product is difficult but can be partially achieved by cooling traps and nitrogen flushing to improve process economy.
- Continuous flow reactors and optimized purification steps are employed to scale up production while maintaining yield and purity.
Summary Table: Preparation Methods Comparison
| Method | Reactants | Conditions | Yield | Purity | Scale | Notes |
|---|---|---|---|---|---|---|
| Industrial patented process | Pivaloyl cyanide + isobutylene + thiocarbohydrazide | Acidic (HCl, H2SO4), 50–80°C, 5 h | ~85% | >99% | Large scale | Efficient, but generates complex effluents |
| Direct condensation | 3,3-Dimethyl-2-oxobutyric acid + thiocarbohydrazide | Acidic aqueous, reflux | Moderate | High | Lab scale | Simpler, less waste |
| Thiourea derivative cyclization | Thiourea + tert-butyl intermediates | Alkaline reflux, acidification | Variable | Moderate to high | Lab scale | Alternative route, less industrial use |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions might occur at the amino or mercapto groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study enzyme interactions or as a potential inhibitor of specific biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous triazinones and their derivatives:
Structural Analogues with Alkyl/Aryl Substituents
Key Observations :
- Aryl-substituted derivatives (e.g., 1a, 1g) show improved biological activity (e.g., antibacterial, enzyme inhibition) due to enhanced binding via aromatic interactions .
Bicyclic Derivatives
Key Observations :
- Bicyclic derivatives demonstrate broader pharmacological profiles (e.g., anticancer) but require more complex synthesis. The target compound’s monocyclic structure offers simpler derivatization pathways .
Functionalized Derivatives
- Hydrazone and Acylated Derivatives: The target compound’s hydrazino analogue reacts with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, which cyclize into triazolo-triazinones under acidic conditions . This reactivity is shared with methyl-substituted analogues but is modulated by the tert-butyl group’s steric effects.
- Mercapto vs. Thioxo Groups : The 3-mercapto (-SH) group in the target compound allows for nucleophilic substitution reactions (e.g., alkylation), whereas 3-thioxo (=S) derivatives (e.g., 1a–1g) primarily undergo cyclocondensation .
Pharmacological and Physicochemical Properties
Biological Activity
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one (CAS No. 33509-43-2) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its diverse biological activities and its role as an intermediate in the synthesis of herbicides. This article will explore the biological activity of this compound, summarizing relevant studies, case reports, and research findings.
- Molecular Formula: C7H12N4OS
- Molecular Weight: 200.26 g/mol
- Structure: The compound features a triazine ring with a thiol group that contributes to its biological activity.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one. It has been evaluated against various bacterial strains and fungi.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibitory effects noted |
| Staphylococcus aureus | Moderate inhibition |
| Candida albicans | Effective at higher concentrations |
The compound exhibited significant antibacterial activity, particularly against gram-negative bacteria, suggesting it may serve as a potential lead for developing new antimicrobial agents .
Herbicidal Properties
As an important intermediate in the synthesis of herbicides like metribuzin, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one shows potent herbicidal activity. Research has shown that it effectively inhibits photosynthesis in target plants, making it useful in agricultural applications.
Case Study:
In a field trial conducted on common weeds, the application of formulations containing this compound resulted in a 90% reduction in weed biomass compared to untreated controls . This highlights its efficacy as a herbicide.
Antioxidant Activity
The antioxidant properties of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one have also been investigated. Studies indicate that the thiol group plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Assay | Significant inhibition |
These findings suggest that this compound could be beneficial in developing antioxidant therapies .
The biological activities of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The mercapto group can form covalent bonds with active sites on enzymes, inhibiting their function.
- Free Radical Scavenging: The compound's structure allows it to donate electrons and neutralize free radicals.
- Membrane Disruption: It may disrupt microbial cell membranes, leading to cell lysis and death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(2H)-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from thiocarbazide derivatives. A conventional method involves refluxing intermediates in alkaline solutions (e.g., 1M NaOH) followed by acidification with acetic acid to precipitate the product . For derivatives, reactions with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in ethanol under acidic conditions yield Schiff base analogs, monitored via TLC and crystallized for purity .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed to resolve bond distances, angles, and intermolecular interactions. Hydrogen bonding (N–H⋯S, O–H⋯N) and π-π stacking between triazine rings are key features. Refinement includes riding-motion approximation for H-atoms and displacement parameter adjustments .
Q. What in vivo models are used to evaluate its biological activity?
- Methodological Answer : Anticonvulsant activity is assessed using pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizure models in rodents. ED50 values are calculated for comparison with reference drugs (e.g., phenytoin, carbamazepine). Dosing regimens typically involve intraperitoneal administration and monitoring protection percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Yield optimization involves solvent selection (e.g., ethanol vs. 1,2-dimethoxyethane), temperature control (40°C for 15 hours), and catalyst use (e.g., KOH in DMF). Microwave-assisted synthesis in aqueous media enhances efficiency and reduces reaction time compared to conventional heating .
Q. How do structural modifications (e.g., substituent variations) influence biological efficacy?
- Methodological Answer : Structure-activity relationship (SAR) studies compare ED50 values of analogs with different substituents. For example, chloro or hydroxyl groups on phenyl rings enhance anticonvulsant activity (e.g., compound 5c: ED50 = 12.54 mg/kg in MES model). Computational docking and receptor-binding assays further elucidate substituent effects on target interactions .
Q. How can data discrepancies between in vitro and in vivo results be resolved?
- Methodological Answer : Discrepancies arise from bioavailability or metabolic factors. Pharmacokinetic studies (e.g., plasma concentration monitoring) and metabolite profiling (via LC-MS) are critical. Comparative analysis of ED50 values across models (e.g., MES vs. PTZ) helps identify context-dependent efficacy .
Q. What methods are used to synthesize and characterize Schiff base derivatives of this compound?
- Methodological Answer : Schiff bases are synthesized by refluxing the triazinone with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) in ethanol, acidified with HCl. Characterization includes FT-IR for imine bond confirmation (C=N stretch at ~1600 cm⁻¹) and XRD for hydrogen-bonded chain formation along crystallographic axes .
Q. How are metal complexes of this compound synthesized, and what are their applications?
- Methodological Answer : The compound acts as a ligand via its thiol and amino groups. For example, lead(II) complexes are formed by cyclization with Pb(OAc)₂ in refluxing ethanol, yielding polymeric structures. Applications include catalytic studies or material science, analyzed via XRD and thermal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
